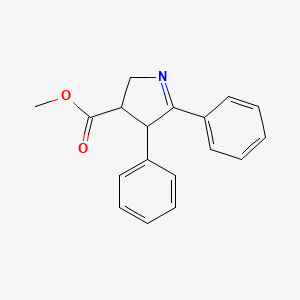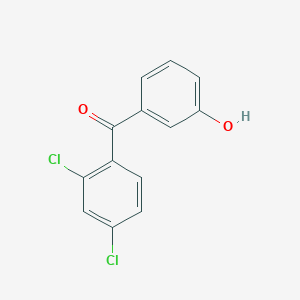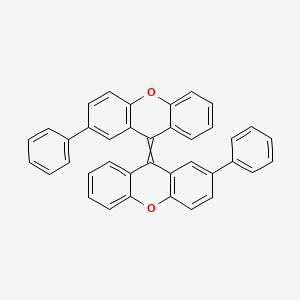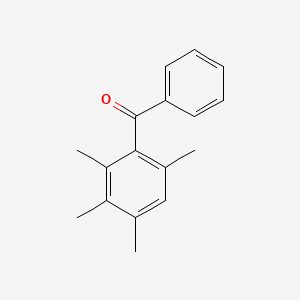
Phenyl(2,3,4,6-tetramethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2,3,4,6-tetramethylphenyl)methanone is an organic compound with the molecular formula C17H18O It is a ketone, specifically a benzophenone derivative, where the phenyl group is substituted with four methyl groups at the 2, 3, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2,3,4,6-tetramethylphenyl)methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,4,6-tetramethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,3,4,6-tetramethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl(2,3,4,6-tetramethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(2,3,4,6-tetramethylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Phenyl(2,3,4,6-tetramethylphenyl)methanone can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, which lacks the methyl substitutions.
4-Methylbenzophenone: A derivative with a single methyl group.
3,4-Dimethylbenzophenone: A derivative with two methyl groups.
Uniqueness
The presence of four methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other benzophenone derivatives
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
Properties
CAS No. |
64357-71-7 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
phenyl-(2,3,4,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-10-12(2)16(14(4)13(11)3)17(18)15-8-6-5-7-9-15/h5-10H,1-4H3 |
InChI Key |
ZJIAINRUSAWQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

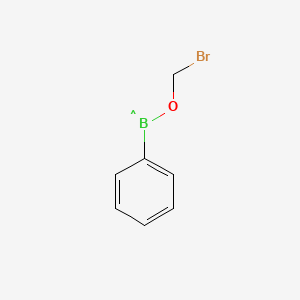
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

